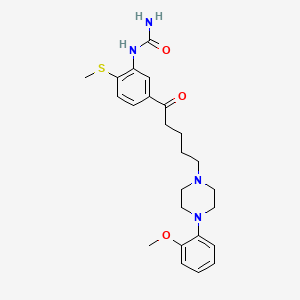
Tetrabromodichlorocyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrabromodichlorocyclohexane is a chemical compound with the molecular formula C6H6Br4Cl2 It is a halogenated cyclohexane derivative, characterized by the presence of four bromine atoms and two chlorine atoms attached to the cyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tetrabromodichlorocyclohexane typically involves the halogenation of cyclohexane. The process can be carried out using bromine and chlorine in the presence of a suitable catalyst. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound is often achieved through a multi-step process. This includes the initial halogenation of cyclohexane followed by purification steps to remove any unreacted starting materials and by-products. The use of advanced separation techniques, such as distillation and crystallization, ensures the production of high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
Tetrabromodichlorocyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The compound can be reduced to form less halogenated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of cyclohexane derivatives with different functional groups.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as hydroxide ions or amines. The reactions are typically carried out in polar solvents at elevated temperatures.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed in acidic or basic media.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated cyclohexane derivatives, while reduction reactions can produce partially or fully dehalogenated cyclohexanes.
Aplicaciones Científicas De Investigación
Tetrabromodichlorocyclohexane has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis to introduce halogen atoms into organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: this compound is used in the production of flame retardants and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of tetrabromodichlorocyclohexane involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms in the compound can form strong bonds with these targets, leading to changes in their activity and function. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
Hexabromocyclododecane (HBCD): Another brominated cyclohexane derivative used as a flame retardant.
Tetrabromobisphenol A (TBBPA): A brominated compound used in the production of flame retardants and epoxy resins.
Polybrominated diphenyl ethers (PBDEs): A class of brominated compounds used as flame retardants.
Uniqueness
Tetrabromodichlorocyclohexane is unique due to its specific combination of bromine and chlorine atoms, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be suitable.
Propiedades
Número CAS |
30554-72-4 |
|---|---|
Fórmula molecular |
C6H6Br4Cl2 |
Peso molecular |
468.6 g/mol |
Nombre IUPAC |
1,1,2,2-tetrabromo-3,3-dichlorocyclohexane |
InChI |
InChI=1S/C6H6Br4Cl2/c7-4(8)2-1-3-5(11,12)6(4,9)10/h1-3H2 |
Clave InChI |
XXBSJXNQJJWTEX-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C(C(C1)(Br)Br)(Br)Br)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



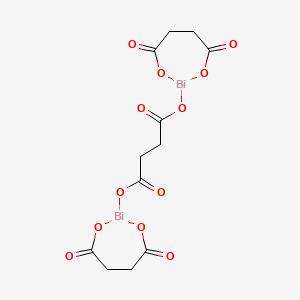
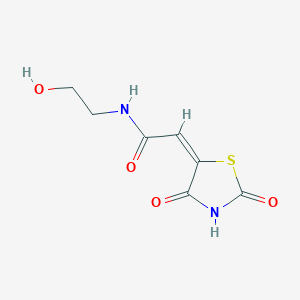

![disodium 2-heptadecyl-1-[(sulphonatophenyl)methyl]-1H-benzimidazolesulphonate](/img/structure/B13816575.png)

![Adenosine,[8-14C]](/img/structure/B13816584.png)
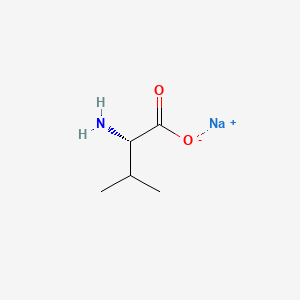
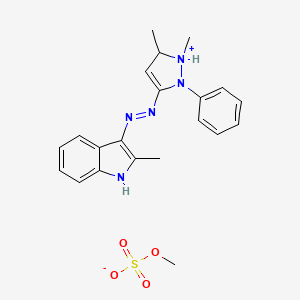
![2,2-Dimethyl-4-[[[2-(phenylmethoxy)dodecyl]oxy]methyl]-1,3-dioxolane](/img/structure/B13816602.png)
![Phosphonic acid, [1-[(1-methylethylidene)amino]butyl]-, bis(trimethylsilyl) ester](/img/structure/B13816606.png)
![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(6-bromonaphthalen-2-yl)oxyoxan-2-yl]methyl acetate](/img/structure/B13816608.png)

